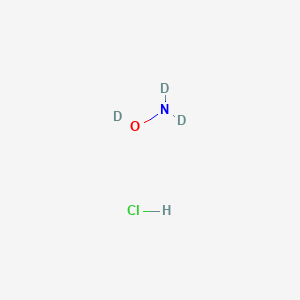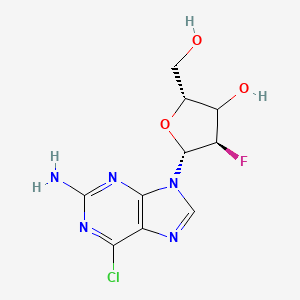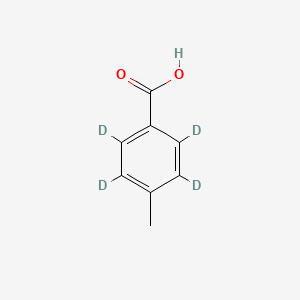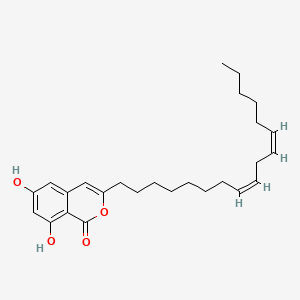
Hydroxylamine-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine-d3 (hydrochloride) is a deuterated form of hydroxylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications. It is a selective monoamine oxidase inhibitor and is often utilized in organic synthesis as an intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxylamine-d3 (hydrochloride) can be synthesized through the hydrolysis of oximes. The process involves the following steps:
Oxime Hydrolysis: Oximes are hydrolyzed to produce hydroxylamine.
Protonation Reaction: The hydroxylamine is then protonated to form hydroxylamine hydrochloride.
Separation Process: The final product is separated using electrodialysis.
Industrial Production Methods: The industrial production of hydroxylamine-d3 (hydrochloride) often involves the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction methods. These methods, however, have certain disadvantages such as low yield and inseparable byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxylamine-d3 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It reacts with electrophiles to form substituted hydroxylamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used.
Major Products:
Oxidation: Produces nitroso compounds.
Reduction: Forms primary amines.
Substitution: Results in substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving monoamine oxidase inhibition and platelet aggregation inhibition.
Medicine: Investigated for its potential therapeutic effects due to its monoamine oxidase inhibitory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
Hydroxylamine-d3 (hydrochloride) exerts its effects primarily through the inhibition of monoamine oxidase. This enzyme is responsible for the breakdown of monoamines, and its inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine. The compound interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .
Vergleich Mit ähnlichen Verbindungen
- Hydroxylamine hydrochloride
- Hydroxylammonium chloride
- Hydroxylammonium sulfate
Comparison: Hydroxylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide it with distinct isotopic properties. This makes it particularly useful in research applications where isotopic labeling is required. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics .
Eigenschaften
Molekularformel |
ClH4NO |
|---|---|
Molekulargewicht |
72.51 g/mol |
IUPAC-Name |
[(2H)hydroxy](2H2)amine;hydrochloride |
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D |
InChI-Schlüssel |
WTDHULULXKLSOZ-IVOPKOEESA-N |
Isomerische SMILES |
[2H]N([2H])O[2H].Cl |
Kanonische SMILES |
NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)




![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
